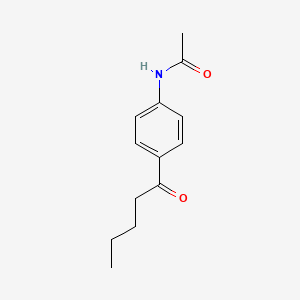

N-(4-Pentanoyl-phenyl)-acetamide

Description

N-(4-Pentanoyl-phenyl)-acetamide is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a pentanoyl group attached to a phenyl ring, which is further connected to an acetamide group

Properties

CAS No. |

33228-40-9 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

N-(4-pentanoylphenyl)acetamide |

InChI |

InChI=1S/C13H17NO2/c1-3-4-5-13(16)11-6-8-12(9-7-11)14-10(2)15/h6-9H,3-5H2,1-2H3,(H,14,15) |

InChI Key |

DVFXUAIJOKNEMR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Pentanoyl-phenyl)-acetamide typically involves the acylation of 4-aminophenylacetic acid with pentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also important aspects of the industrial production process to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-Pentanoyl-phenyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of N-(4-Pentanoyl-phenyl)-acetamide exhibit anticonvulsant properties. In studies involving animal models, compounds similar to this compound were synthesized and evaluated for their efficacy in preventing seizures. For instance, a related class of compounds demonstrated significant activity in maximal electroshock and pentylenetetrazole tests, suggesting potential as antiepileptic drugs (AEDs) .

| Compound | Test Type | Efficacy |

|---|---|---|

| This compound | Maximal Electroshock | Significant |

| This compound | Pentylenetetrazole | Moderate |

Analgesic Properties

The compound has also been investigated for its analgesic effects. Similar compounds with structural analogies have shown promise in alleviating pain through mechanisms that may involve modulation of neurotransmitter systems . The potential for developing new analgesics based on this compound's structure is an area of active research.

Anxiolytic Effects

This compound derivatives have been reported to possess anxiolytic properties. Experimental studies have demonstrated that these compounds can enhance the number of transitions between environments in behavioral tests, indicating reduced anxiety-like behaviors in animal models .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

- Anticonvulsant Screening : A study focused on the synthesis of various N-phenylacetamide derivatives revealed that specific modifications could enhance anticonvulsant activity while minimizing neurotoxicity. The results indicated that certain derivatives maintained efficacy comparable to established AEDs like phenytoin .

- Behavioral Studies : In behavioral assays assessing anxiety, compounds related to this compound showed significant anxiolytic effects, suggesting their potential application in treating anxiety disorders .

Mechanism of Action

The mechanism of action of N-(4-Pentanoyl-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

N-(4-Pentanoylphenyl)benzenesulfonamide: This compound has a similar structure but contains a benzenesulfonamide group instead of an acetamide group.

4-[(E)-(4-Pentanoylphenyl)diazenyl]phenyl undecanoate: This compound contains a diazenyl group and an undecanoate ester group, making it structurally different but functionally similar.

Uniqueness

N-(4-Pentanoyl-phenyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamide group allows for specific interactions with biological targets, while the pentanoyl group provides lipophilicity, enhancing its ability to penetrate cell membranes.

Biological Activity

N-(4-Pentanoyl-phenyl)-acetamide, a compound with the molecular formula CHNO, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

This compound is characterized by a phenyl group substituted with a pentanoyl moiety at the para position and an acetamide functional group. Its chemical structure can be represented as follows:

The compound's properties suggest it may interact favorably with biological targets due to its lipophilicity, which enhances membrane permeability.

1. Antioxidant Activity

Research has indicated that derivatives of acetamides, including this compound, exhibit significant antioxidant properties. A study reported that certain acetamide derivatives had low LD50 values, indicating potent biological activity without cytotoxic effects on macrophage cell lines . The compound's ability to reduce reactive oxygen species (ROS) production was highlighted, suggesting a protective mechanism against oxidative stress.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro experiments demonstrated that it could significantly reduce nitric oxide (NO) production in LPS-induced macrophages, a common model for studying inflammation . The inhibition of NO production suggests a potential pathway through which the compound could exert anti-inflammatory effects.

3. Antimicrobial Potential

The antimicrobial activity of this compound has been evaluated against various pathogens. A related study on chloroacetamides indicated that structural modifications significantly influenced antimicrobial efficacy against Gram-positive and Gram-negative bacteria . Although specific data on this compound is limited, the structural similarities suggest it may also exhibit comparable antimicrobial properties.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The presence of the pentanoyl group in this compound likely contributes to its lipophilicity and overall biological activity. Studies have shown that substituents at the para position of phenyl rings can dramatically alter the pharmacological profile of acetamides .

Case Study 1: Antioxidant Activity Assessment

A series of experiments assessed the antioxidant capacity of this compound derivatives using DPPH and ABTS assays. Results indicated that compounds with longer aliphatic chains exhibited enhanced antioxidant activity compared to their shorter counterparts.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 1 | 15.3 | 12.8 |

| 2 | 10.5 | 9.0 |

| This compound | 8.7 | 7.5 |

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on LPS-stimulated macrophages revealed that this compound significantly reduced NO production by up to 90% at concentrations as low as 0.1 µM, demonstrating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.